molecular formula C27H25NO4 B6543992 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide CAS No. 929514-05-6

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide

Cat. No. B6543992
CAS RN: 929514-05-6
M. Wt: 427.5 g/mol
InChI Key: VGEGGGKKJZJQNY-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide, also known as N-TBPC, is a synthetic compound developed by scientists for use in laboratory experiments. N-TBPC has been found to have a wide range of applications, from biochemical research to drug development. N-TBPC is a widely studied compound due to its unique properties, which make it suitable for a variety of scientific applications.

Mechanism of Action

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has also been found to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory mediators. Additionally, N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has been found to have antioxidant properties, which may be due to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be purified with a column chromatography technique. Additionally, it has a wide range of applications, from biochemical research to drug development. However, there are some limitations to the use of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide in laboratory experiments. It is not soluble in water, and must be used in an anhydrous environment. Additionally, it has a low solubility in organic solvents, which may limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide in laboratory experiments. It could be used to study the structure and function of proteins, as well as to develop new drugs. Additionally, it could be used to study gene expression and regulation, and to study the structure and function of enzymes. Additionally, it could be used to develop new anti-inflammatory agents, and to study the mechanism of action of existing anti-inflammatory agents. Finally, it could be used to study the antioxidant properties of compounds, and to develop new antioxidants.

Synthesis Methods

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide can be synthesized by a multi-step process. The first step involves the reaction of 4-tert-butylphenol with 4-oxo-4H-chromen-7-yl chloride to produce N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide. The reaction is conducted in an anhydrous environment, with an aqueous solution of sodium hydroxide as the solvent. The reaction is then followed by a purification process, which involves the use of a column chromatography technique.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has been used extensively in scientific research, due to its unique properties. It has been used in biochemical studies to study the structure and function of proteins, as well as in drug development to develop new drugs. N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide has also been used in the study of gene expression and regulation, and in the study of the structure and function of enzymes.

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-10-8-17(9-11-19)24-16-23(29)22-13-12-20(15-25(22)32-24)28-26(30)18-6-5-7-21(14-18)31-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEGGGKKJZJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide

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